molecular formula C9H10ClNO2 B2506612 2-Amino-2-(4-chloro-2-methylphenyl)acetic acid CAS No. 1270324-06-5

2-Amino-2-(4-chloro-2-methylphenyl)acetic acid

Cat. No.: B2506612
CAS No.: 1270324-06-5
M. Wt: 199.63
InChI Key: ICOCVWCRIQFZGZ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chloro-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom and a methyl group, and the alpha carbon is substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloro-2-methylphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloro-2-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of 2-Nitro-2-(4-chloro-2-methylphenyl)acetic acid.

    Reduction: Formation of 2-Amino-2-(4-chloro-2-methylphenyl)ethanol.

    Substitution: Formation of 2-Amino-2-(4-hydroxy-2-methylphenyl)acetic acid or 2-Amino-2-(4-methoxy-2-methylphenyl)acetic acid.

Scientific Research Applications

2-Amino-2-(4-chloro-2-methylphenyl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the structure-activity relationships of amino acid derivatives.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloro-2-methylphenyl)acetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chlorophenyl)acetic acid
  • 2-Amino-2-(4-methylphenyl)acetic acid
  • 2-Amino-2-(4-bromophenyl)acetic acid

Uniqueness

2-Amino-2-(4-chloro-2-methylphenyl)acetic acid is unique due to the presence of both chlorine and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

2-amino-2-(4-chloro-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOCVWCRIQFZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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